Propafenone Dimer Impurity-d10
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Overview
Description
Propafenone Dimer Impurity-d10 is a deuterated impurity of Propafenone, a class 1C antiarrhythmic agent used to manage atrial and ventricular arrhythmias. This compound is primarily used in research and analytical studies to ensure the quality and efficacy of Propafenone formulations .
Preparation Methods
The synthesis of Propafenone Dimer Impurity-d10 involves the incorporation of deuterium atoms into the molecular structure of Propafenone Dimer. The synthetic route typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the precursor molecules.
Dimerization: Formation of the dimer structure through specific reaction conditions.
Purification: Isolation and purification of the final product to achieve the desired purity and isotopic enrichment
Industrial production methods may involve large-scale deuteration and dimerization processes, utilizing specialized equipment and reagents to ensure high yield and purity.
Chemical Reactions Analysis
Propafenone Dimer Impurity-d10 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to replace specific functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Propafenone Dimer Impurity-d10 is widely used in scientific research for:
Analytical Chemistry: As a reference standard in the analysis of Propafenone formulations to ensure quality control.
Pharmacokinetics: Studying the metabolic pathways and degradation products of Propafenone.
Toxicology: Assessing the potential toxic effects of impurities in pharmaceutical formulations.
Isotope Labeling Studies: Investigating the behavior of deuterated compounds in biological systems
Mechanism of Action
The mechanism of action of Propafenone Dimer Impurity-d10 is similar to that of Propafenone. It works by slowing the influx of sodium ions into cardiac muscle cells, reducing excitability and stabilizing myocardial membranes. This action helps in managing arrhythmias by prolonging the refractory period and decreasing conduction velocity .
Comparison with Similar Compounds
Propafenone Dimer Impurity-d10 can be compared with other impurities and analogs of Propafenone, such as:
Propafenone Glycerol Dimer: Another dimer impurity with a glycerol moiety.
N-Despropyl Propafenone: A metabolite of Propafenone with a different side chain.
Propafenone N-Formyl Impurity: An impurity with a formyl group attached.
The uniqueness of this compound lies in its deuterated structure, which provides distinct advantages in isotope labeling studies and analytical applications.
Properties
IUPAC Name |
1-[2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-[[1,1,2,3,3-pentadeuterio-2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propyl]-propylamino]propoxy]phenyl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H45NO6/c1-2-25-40(26-32(41)28-45-38-19-11-9-17-34(38)36(43)23-21-30-13-5-3-6-14-30)27-33(42)29-46-39-20-12-10-18-35(39)37(44)24-22-31-15-7-4-8-16-31/h3-20,32-33,41-42H,2,21-29H2,1H3/i26D2,27D2,28D2,29D2,32D,33D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQHIGTXXXXQHQ-QKCORRFFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O)CC(COC3=CC=CC=C3C(=O)CCC4=CC=CC=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O)N(CCC)C([2H])([2H])C([2H])(C([2H])([2H])OC3=CC=CC=C3C(=O)CCC4=CC=CC=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H45NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858339 |
Source
|
Record name | 1,1'-[(Propylazanediyl)bis{[2-hydroxy(~2~H_5_)propane-3,1-diyl]oxy-2,1-phenylene}]bis(3-phenylpropan-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346602-27-4 |
Source
|
Record name | 1,1'-[(Propylazanediyl)bis{[2-hydroxy(~2~H_5_)propane-3,1-diyl]oxy-2,1-phenylene}]bis(3-phenylpropan-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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